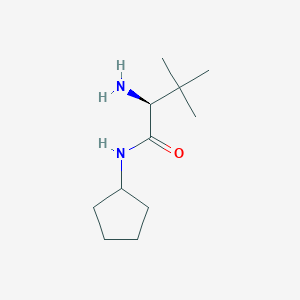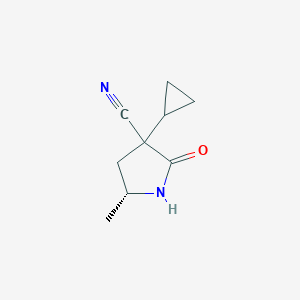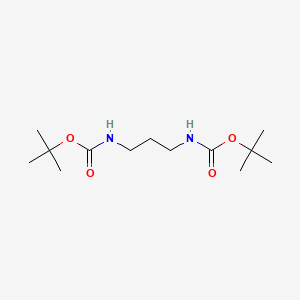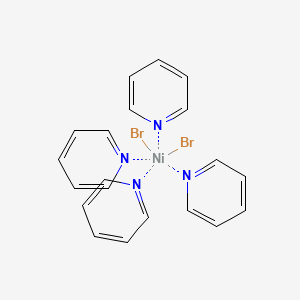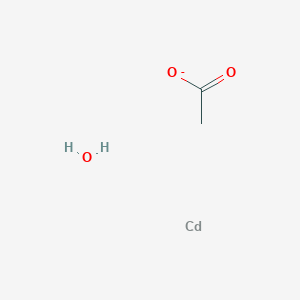![molecular formula C16H24S2 B13910236 3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
3-Decylthieno[3,2-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decylthieno[3,2-b]thiophene is a heterocyclic compound that belongs to the family of thienothiophenes. These compounds are characterized by their fused thiophene rings, which contribute to their unique electronic properties. The presence of a decyl group at the 3-position further enhances its solubility and processability, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decylthieno[3,2-b]thiophene typically involves the coupling of a decyl-substituted thiophene with a thieno[3,2-b]thiophene precursor. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method employs boronic acids or esters and palladium catalysts to achieve high yields and purity. The reaction is typically carried out in aqueous or mixed solvent systems under mild conditions, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Decylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation or nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted thiophenes.
Aplicaciones Científicas De Investigación
3-Decylthieno[3,2-b]thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are essential in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound’s unique electronic properties make it a potential candidate for bioelectronic applications, including biosensors and biointerfaces.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes and enhance the solubility of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of 3-Decylthieno[3,2-b]thiophene is primarily related to its electronic properties. The compound’s fused thiophene rings and decyl substitution contribute to its high charge mobility and extended π-conjugation. These properties enable efficient charge transport and interaction with molecular targets, making it suitable for applications in organic electronics and bioelectronics. The molecular pathways involved include π-π stacking interactions and electron transfer processes .
Comparación Con Compuestos Similares
Thieno[3,2-b]thiophene: Lacks the decyl substitution, resulting in lower solubility and processability.
Dithieno[3,2-b2’,3’-d]thiophene: Contains an additional thiophene ring, leading to enhanced electronic properties but increased synthesis complexity.
Thieno[3,4-b]thiophene: Different ring fusion pattern, affecting its electronic properties and reactivity.
Uniqueness: 3-Decylthieno[3,2-b]thiophene stands out due to its balanced combination of solubility, processability, and electronic properties. The decyl group enhances its compatibility with various solvents and substrates, making it a versatile material for a wide range of applications.
Propiedades
Fórmula molecular |
C16H24S2 |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
6-decylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C16H24S2/c1-2-3-4-5-6-7-8-9-10-14-13-18-15-11-12-17-16(14)15/h11-13H,2-10H2,1H3 |
Clave InChI |
OMZXAKZPZVDTRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CSC2=C1SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)
![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
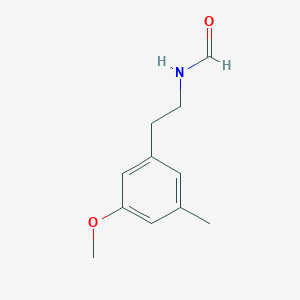
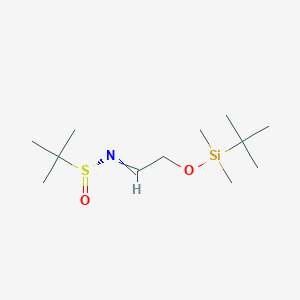
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
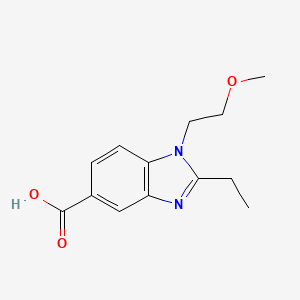
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
